molecular formula C13H19NO3S B7891638 N-tert-butyl-4-(methanesulfonylmethyl)benzamide

N-tert-butyl-4-(methanesulfonylmethyl)benzamide

Cat. No.: B7891638
M. Wt: 269.36 g/mol
InChI Key: ZPNZEEKMUBCVKT-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(methanesulfonylmethyl)benzamide is an organic compound characterized by the presence of a tert-butyl group, a methanesulfonylmethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(methanesulfonylmethyl)benzamide typically involves the reaction of tert-butyl amines with benzoic acid derivatives. Common condensing agents used in this process include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(methanesulfonylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-tert-butyl-4-(methanesulfonylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(methanesulfonylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • N-tert-butyl-4-methylbenzamide
  • N-tert-butyl-4-chlorobenzamide
  • N-tert-butyl-4-nitrobenzamide

Comparison: N-tert-butyl-4-(methanesulfonylmethyl)benzamide is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-tert-butyl-4-(methylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)14-12(15)11-7-5-10(6-8-11)9-18(4,16)17/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZEEKMUBCVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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